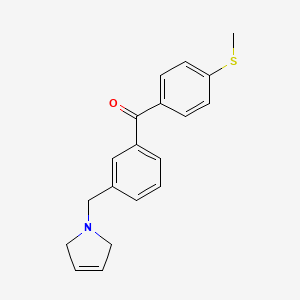

3-(3-Pyrrolinomethyl)-4'-thiomethylbenzophenone

Beschreibung

3-(3-Pyrrolinomethyl)-4'-thiomethylbenzophenone is a benzophenone derivative featuring a pyrrolidine ring (a five-membered secondary amine) at the 3-position and a thiomethyl (-SCH₃) group at the 4'-position. This structural configuration confers unique electronic and steric properties, making it a compound of interest in pharmaceutical intermediates and organic synthesis.

Eigenschaften

IUPAC Name |

[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(4-methylsulfanylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NOS/c1-22-18-9-7-16(8-10-18)19(21)17-6-4-5-15(13-17)14-20-11-2-3-12-20/h2-10,13H,11-12,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQKXQQZNLSQUCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CC=CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60643477 | |

| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[4-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898789-92-9 | |

| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[4-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Pyrrolinomethyl)-4’-thiomethylbenzophenone typically involves the reaction of benzophenone derivatives with pyrrolinomethyl and thiomethyl groups under specific conditions. One common method involves the use of a base-catalyzed reaction where benzophenone is reacted with 3-pyrrolinomethyl chloride and thiomethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 3-(3-Pyrrolinomethyl)-4’-thiomethylbenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and minimize impurities.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Pyrrolinomethyl)-4’-thiomethylbenzophenone undergoes various chemical reactions, including:

Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the benzophenone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The pyrrolinomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditions typically involve mild temperatures and an organic solvent.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in anhydrous conditions with solvents like tetrahydrofuran or ethanol.

Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in the presence of a base and an appropriate solvent.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Hydroxyl derivatives of benzophenone.

Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(3-Pyrrolinomethyl)-4’-thiomethylbenzophenone has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals

Wirkmechanismus

The mechanism of action of 3-(3-Pyrrolinomethyl)-4’-thiomethylbenzophenone involves its interaction with specific molecular targets and pathways. The compound’s thiomethyl group can undergo oxidation to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrolinomethyl group can also participate in binding interactions with proteins and enzymes, modulating their activity and function.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The table below highlights key structural differences and similarities among 3-(3-Pyrrolinomethyl)-4'-thiomethylbenzophenone and related compounds:

*Estimated based on analogous structures.

Key Comparative Insights

Electronic Effects: Thiomethyl (-SCH₃) groups in the 4'-position (as in the target compound) provide moderate electron-withdrawing effects compared to methoxy (-OCH₃) or nitro (-NO₂) groups seen in other benzophenones (e.g., 4-hydroxy-3-methoxy-4'-methyl-5-nitrobenzophenone, MW 250.25) . Pyrrolidinomethyl and piperidinomethyl substituents increase basicity, whereas morpholinomethyl groups introduce polarity via oxygen .

Dioxolane-containing analogs (e.g., 3-(1,3-Dioxolan-2-yl)-4'-thiomethylbenzophenone) exhibit enhanced electron density, which could influence reactivity in photochemical applications .

Solubility and Physicochemical Properties: The target compound’s pyrrolidinomethyl group likely improves aqueous solubility relative to carboethoxy-substituted analogs (e.g., 2-Carboethoxy-4'-(3-pyrrolinomethyl)benzophenone), which are more lipophilic . Morpholinomethyl and piperidinomethyl derivatives may exhibit intermediate solubility due to their nitrogen-oxygen balance .

Research and Commercial Relevance

- Synthetic Utility: Thiomethyl groups are often used as protective groups in nucleophilic aromatic substitution, while pyrrolidinomethyl groups serve as directing groups in metal-catalyzed reactions .

- Commercial Availability: Suppliers like CymitQuimica and ECHEMI list related benzophenones (e.g., CAS 898779-12-9) at purities ≥95%, with prices available on inquiry .

Biologische Aktivität

3-(3-Pyrrolinomethyl)-4'-thiomethylbenzophenone is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : 3-(3-Pyrrolinomethyl)-4'-thiomethylbenzophenone

- Molecular Formula : C18H20N2OS

- CAS Number : 898789-92-9

The structure features a benzophenone core with a pyrrolinomethyl group and a thiomethyl substituent, which may influence its interactions with biological targets.

The biological activity of 3-(3-Pyrrolinomethyl)-4'-thiomethylbenzophenone is hypothesized to involve interactions with various biomolecules, including enzymes and receptors. The presence of the thiomethyl group may enhance its binding affinity to target sites, potentially leading to significant pharmacological effects.

Antimicrobial Activity

Research indicates that 3-(3-Pyrrolinomethyl)-4'-thiomethylbenzophenone exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in treating resistant strains.

Cytotoxicity

In addition to antimicrobial properties, the compound has been evaluated for its cytotoxic effects on cancer cell lines. A study reported the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

These results indicate that 3-(3-Pyrrolinomethyl)-4'-thiomethylbenzophenone possesses significant cytotoxicity against certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Case Studies

- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated the efficacy of this compound against multi-drug resistant bacteria. The researchers conducted a series of assays that confirmed its ability to disrupt bacterial cell membranes, leading to cell lysis.

- Cytotoxicity Assessment : Another investigation published in Cancer Letters assessed the cytotoxic effects on various cancer cell lines. The study utilized flow cytometry and apoptosis assays to elucidate the mechanism behind the observed cytotoxicity, suggesting that the compound induces apoptosis via the mitochondrial pathway.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.